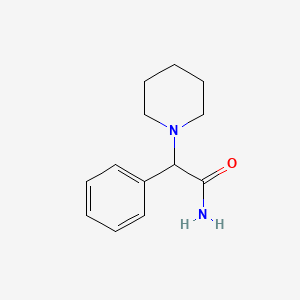

4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide, also known as HMO, is a small molecule that has been studied extensively for its ability to interact with proteins and modulate their activity. HMO is a member of the hydrazone family of compounds, which are characterized by the presence of a hydrazone bridge between two aryl groups. HMO has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, HMO has been studied for its potential use in drug development, as it can be used to target specific proteins and modulate their activity.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

4-Hydrazino-N-(4-methylphenyl)-4-oxobutanamide and its derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds, such as pyridazinones, pyrrolones, and pyrazolones. These compounds are synthesized through cyclization reactions starting from hydrazides, which are prepared by reacting furanones with hydrazine hydrate. Depending on the reaction conditions, these intermediates can be transformed into N'-benzoyl 4-oxobutanhydrazides or directly into the heterocyclic compounds, showcasing the chemical versatility of 4-hydrazino derivatives in creating complex molecular structures with potential for diverse applications (Soliman et al., 2022).

Catalytic Conjugate Addition Reactions

In the field of organic synthesis, 4-oxobutenamides, closely related to 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide, have been used in rhodium-catalyzed conjugate addition reactions with arylboronic acids. These reactions are characterized by high regio- and enantioselectivity, producing oxobutanamides that can be further modified. This demonstrates the utility of 4-hydrazino derivatives as intermediates in selective synthesis processes, enabling the construction of complex molecules with high precision (Zigterman et al., 2007).

Derivatization for Mass Spectrometry Analysis

A modified Girard derivatizing reagent, closely related to 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide, enhances the sensitivity and specificity of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the analysis of aldehydes and ketones. This adaptation demonstrates the role of 4-hydrazino derivatives in analytical chemistry, improving the detection and profiling of various biomolecules in clinical samples, thereby aiding in disease diagnosis and metabolic studies (Johnson, 2007).

Anticancer Research

4-Hydrazinylphenyl benzenesulfonate, a derivative of 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide, exhibits potent anticancer activity against breast cancer cell lines, such as Michigan Cancer Foundation-7 (MCF-7). This compound's synthesis and evaluation underscore the potential of 4-hydrazino derivatives in medicinal chemistry for developing new therapeutic agents against cancer, providing a foundation for further drug discovery efforts (Prasetiawati et al., 2022).

Anti-inflammatory and Analgesic Applications

New derivatives synthesized from 4-[4-[2-(2-(4-substituted benzylidene)hydrazinyl)-2-oxoethoxy]phenyl]-4-oxobutanoic acid have been investigated for their anti-nociceptive and anti-inflammatory activities. This research highlights the pharmacological potential of 4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide derivatives in developing new treatments for pain and inflammation, indicating their value in drug development (Turan-Zitouni et al., 2014).

Propriétés

IUPAC Name |

4-hydrazinyl-N-(4-methylphenyl)-4-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-2-4-9(5-3-8)13-10(15)6-7-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYONTTUXHSTJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydrazino-N-(4-methylphenyl)-4-oxobutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.